6-O-trans-Cinnamoylphlorigidoside B

説明

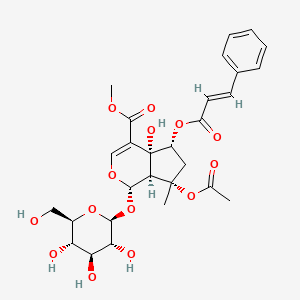

6-O-trans-Cinnamoylphlorigidoside B: is a natural iridoid glycoside isolated from the twigs and leaves of the plant Callicarpa formosana var. formosana . It is known for its complex structure and potential biological activities. The compound has a molecular formula of C28H34O14 and a molecular weight of 594.6 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-trans-Cinnamoylphlorigidoside B involves the extraction from the plant Callicarpa formosana var. formosana using ethanol . The compound is then isolated and purified through various chromatographic techniques.

Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through natural extraction from plant sources .

化学反応の分析

Types of Reactions: 6-O-trans-Cinnamoylphlorigidoside B can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The ester and ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

科学的研究の応用

6-O-trans-Cinnamoylphlorigidoside B has various scientific research applications, including:

作用機序

The exact mechanism of action of 6-O-trans-Cinnamoylphlorigidoside B is not fully understood. it is believed to exert its effects through various molecular targets and pathways, including:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

類似化合物との比較

- 6-O-benzoylphlorigidoside B

- 6-O-trans-p-coumaroylshanzhiside methyl ester

- 4’-O-trans-p-coumaroylmussaenoside

Comparison: 6-O-trans-Cinnamoylphlorigidoside B is unique due to its specific cinnamoyl group attached to the iridoid glycoside structure. This structural feature may contribute to its distinct biological activities compared to other similar compounds .

生物活性

6-O-trans-Cinnamoylphlorigidoside B is a natural iridoid glycoside primarily isolated from the twigs and leaves of Callicarpa formosana var. formosana. This compound has garnered attention for its potential biological activities, including antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Structure : this compound features a unique cinnamoyl group that contributes to its biological activity.

- Molecular Formula : The specific molecular formula has not been provided in the literature but can be deduced from its structure.

- CAS Number : 1246012-25-8.

The exact mechanism of action for this compound is not fully elucidated, but several pathways have been proposed:

- Antioxidant Activity : This compound is believed to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Activity : It may inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory processes.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

-

Antioxidant Efficacy in Cellular Models :

- A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated significant scavenging activity comparable to established antioxidants.

- Findings : IC50 values were reported in the micromolar range, suggesting potent antioxidant properties.

-

Anti-inflammatory Effects on Macrophages :

- Research involving RAW264.7 macrophages demonstrated that treatment with this compound reduced the secretion of TNF-α and IL-6 in response to LPS stimulation.

- : This indicates a potential therapeutic role in inflammatory diseases.

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies showed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Mechanism : The compound was found to activate caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 6-O-benzoylphlorigidoside B | Moderate antioxidant; less cytotoxicity | Lacks the specific cinnamoyl group |

| 6-O-trans-p-coumaroylshanzhiside methyl ester | Strong antioxidant; anti-inflammatory | Different substitution pattern affecting activity |

| 4’-O-trans-p-coumaroylmussaenoside | Anti-inflammatory; lower potency | Different structural features |

特性

IUPAC Name |

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c1-14(30)42-27(2)11-18(40-19(31)10-9-15-7-5-4-6-8-15)28(36)16(24(35)37-3)13-38-26(23(27)28)41-25-22(34)21(33)20(32)17(12-29)39-25/h4-10,13,17-18,20-23,25-26,29,32-34,36H,11-12H2,1-3H3/b10-9+/t17-,18-,20-,21+,22-,23-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFOXIVSWVZHOK-WYCHZZGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098719 | |

| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246012-25-8 | |

| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246012-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is known about the structure of 6-O-trans-Cinnamoylphlorigidoside B?

A1: this compound is a novel iridoid glycoside first isolated from the twigs and leaves of Callicarpa formosana var. formosana. [] While the study does not explicitly provide the molecular formula or weight, it states that the structure was elucidated by "extensive spectroscopic analysis." [] This suggests techniques like NMR and mass spectrometry were likely used to determine the structure, although the specific data is not provided in the abstract.

Q2: Has any research explored the potential biological activity of this compound?

A2: The provided research abstract focuses solely on the isolation and structural characterization of this compound. [] It does not mention any studies on its potential biological activity, pharmacological properties, or therapeutic applications. Further research is needed to explore these aspects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。